

RuPhos Palladacycle G3: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	[RuPhos Palladacycle]	
Cat. No.:	B8578817	Get Quote

CAS Number: 1445085-77-7

This technical guide provides an in-depth overview of RuPhos Palladacycle G3, a third-generation Buchwald precatalyst highly valued in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the catalyst's properties, synthesis, and applications, with a focus on its role in facilitating challenging cross-coupling reactions.

Core Properties and Specifications

RuPhos Palladacycle G3, chemically known as Methanesulfonato(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly stable and efficient precatalyst.[1][2][3] Its structure combines the bulky and electron-rich RuPhos ligand with a palladacycle framework, contributing to its remarkable catalytic activity.[4]



Property	Value	Reference
CAS Number	1445085-77-7	[1][2][3][5]
Molecular Formula	C43H56NO5PPdS	[1]
Molecular Weight	836.37 g/mol	[1]
Appearance	White to off-white powder	[5]
Melting Point	188-196 °C (decomposition)	[5]
Storage	Store at 2–8 °C under an inert atmosphere (nitrogen or argon)	[5]

Synthesis of RuPhos Palladacycle G3

The synthesis of RuPhos Palladacycle G3 is a multi-step process that involves the preparation of a dimeric palladacycle intermediate followed by its reaction with the RuPhos ligand.[6][7]

Experimental Protocol: Synthesis of [Pd(ABP)(OMs)]₂ Dimer

- Reagents: Palladium acetate (Pd(OAc)₂), 2-ammoniumbiphenyl mesylate, and anhydrous toluene.
- Procedure:
 - To a Schlenk flask, add palladium acetate (1 eq.) and 2-ammoniumbiphenyl mesylate (1 eq.).
 - Evacuate the flask and backfill with argon three times.
 - Add anhydrous toluene via cannula.
 - Heat the mixture at 50 °C for 2 hours under stirring.[6]
 - The resulting dimeric palladacycle can be isolated for the next step.



Experimental Protocol: Synthesis of RuPhos Palladacycle G3

- Reagents: [Pd(ABP)(OMs)]₂ dimer, RuPhos ligand, and anhydrous tetrahydrofuran (THF).
- Procedure:
 - In a Schlenk flask under argon, dissolve the [Pd(ABP)(OMs)]₂ dimer in anhydrous THF.
 - In a separate flask, dissolve the RuPhos ligand (2 eq. to the dimer) in anhydrous THF.
 - Slowly add the RuPhos solution to the dimer solution at room temperature.
 - Stir the reaction mixture at room temperature for the specified time (typically monitored by NMR for completion).
 - The product can be isolated by precipitation and filtration.

Applications in Cross-Coupling Reactions

RuPhos Palladacycle G3 is a versatile catalyst for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and others.[4] Its high stability and activity allow for lower catalyst loadings and shorter reaction times.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. RuPhos Palladacycle G3 has demonstrated high efficiency in catalyzing this reaction with a broad range of substrates.

- Reagents: Aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv), RuPhos Palladacycle G3 (0.1-2 mol%), and a suitable solvent (e.g., toluene, dioxane, THF), often with a small amount of water.[8]
- Procedure:
 - In an oven-dried reaction vessel, combine the aryl halide, boronic acid, base, and RuPhos Palladacycle G3.



- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
- Add the degassed solvent (and water, if applicable) via syringe.
- Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent,
 and wash with water and brine.
- The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.[8]

Aryl Halide	Boronic Acid	Base	Solvent	Temp (°C)	Yield (%)
4- Chlorotoluen e	Phenylboroni c acid	КзРО4	Toluene/H ₂ O	100	>95
1-Bromo-4- fluorobenzen e	4- Methoxyphen ylboronic acid	CS2CO3	Dioxane	80	92
2- Chloropyridin e	Thiophene-2- boronic acid	K ₂ CO ₃	THF/H₂O	80	88

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. RuPhos Palladacycle G3 is an effective catalyst for the coupling of a wide variety of aryl halides and amines.[1][9]

 Reagents: Aryl halide (1.0 equiv), amine (1.2-1.5 equiv), strong base (e.g., NaOtBu, LiHMDS, 1.5-2.0 equiv), RuPhos Palladacycle G3 (1-5 mol%), and an anhydrous solvent



(e.g., toluene, dioxane).[2]

Procedure:

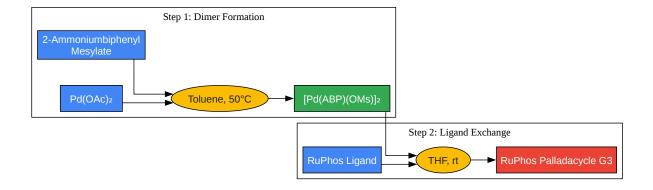
- To an oven-dried reaction vessel, add the aryl halide, RuPhos Palladacycle G3, and the base.
- Seal the vessel and replace the atmosphere with an inert gas.
- Add the anhydrous solvent, followed by the amine.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (4-24 hours).
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purify the crude product by flash column chromatography.

Aryl Halide	Amine	Base	Solvent	Temp (°C)	Yield (%)
4- Chlorotoluen e	Morpholine	NaOtBu	Toluene	100	94[2]
1-Chloro-4- fluorobenzen e	Morpholine	NaOtBu	Toluene	100	55 (with G4)
4- Bromoanisole	Aniline	КзРО4	Dioxane	100	85



Visualizing the Chemistry

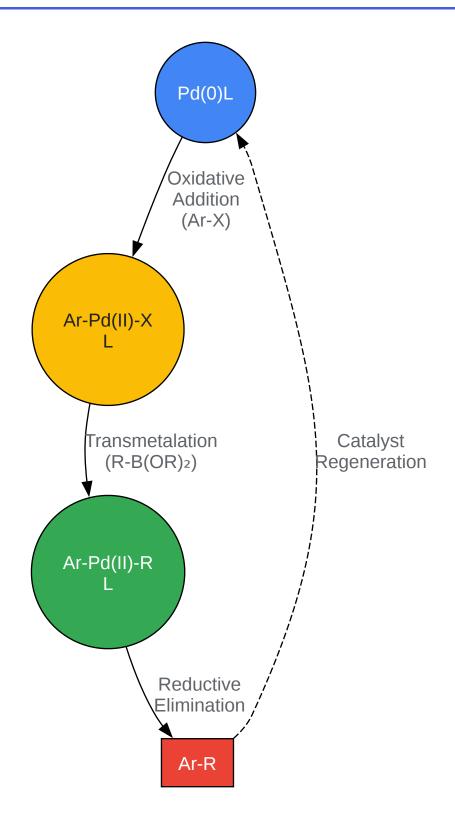
To better illustrate the processes involving RuPhos Palladacycle G3, the following diagrams have been generated using the DOT language.



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Caption: Synthesis workflow for RuPhos Palladacycle G3.





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Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.



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